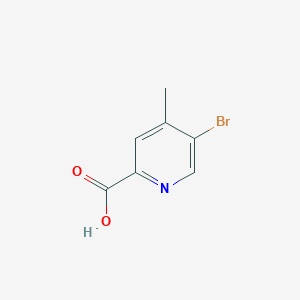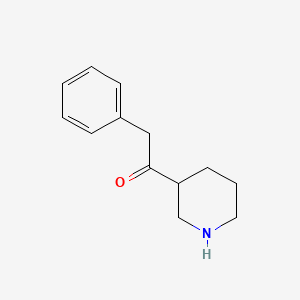
2-Phenyl-1-piperidin-3-ylethanone
Descripción general
Descripción
“2-Phenyl-1-piperidin-3-ylethanone” is a chemical compound that is part of a collection of unique chemicals provided to early discovery researchers . It has the empirical formula C13H19NO2 and a molecular weight of 221.30 .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1-piperidin-3-ylethanone” is represented by the SMILES string O.O=C(Cc1ccccc1)C2CCCNC2 . This compound is a solid at room temperature .
Physical And Chemical Properties Analysis
“2-Phenyl-1-piperidin-3-ylethanone” is a solid compound with the empirical formula C13H19NO2 and a molecular weight of 221.30 . The compound’s InChI key is ZYXVJGLPWWOVCO-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Medicine
2-Phenyl-1-piperidin-3-ylethanone: has been explored for its potential pharmacological properties. Piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They have been studied for their anticancer properties, particularly in the inhibition of crucial signaling pathways essential for the establishment of cancers .
Agriculture
In agriculture, piperidine derivatives are investigated for their role in plant protection and growth regulation. The compound’s structural analogs may serve as precursors for synthesizing novel agrochemicals aimed at enhancing crop yield and disease resistance .
Material Science
2-Phenyl-1-piperidin-3-ylethanone: could be utilized in material science, especially in the synthesis of organic compounds that form part of new materials with potential applications in microelectronics .
Environmental Science
The compound’s derivatives are being researched for environmental pollutant detection and treatment. Nanozymes, which mimic enzyme-like properties, have been developed using piperidine-based structures for their high catalytic activity and stability in environmental applications .
Biochemistry
In biochemistry, piperidine derivatives are used as building blocks for synthesizing complex molecules. They play a role in the study of protein-ligand interactions and enzyme kinetics, contributing to our understanding of biological processes .
Pharmacology
The pharmacological applications of 2-Phenyl-1-piperidin-3-ylethanone include its use in the discovery and biological evaluation of potential drugs. Its piperidine moiety is a key fragment in drug design, particularly for neurological and psychological disorders .
Analytical Chemistry
This compound is of interest in analytical chemistry for the development of new analytical reagents. It may be used in the synthesis of chromophoric organic reagents for spectrophotometric and luminescent determination of metal ions .
Chemical Engineering
In chemical engineering, 2-Phenyl-1-piperidin-3-ylethanone could be involved in process optimization and the development of synthetic pathways for industrial-scale production of related compounds, which are integral to the manufacturing of various chemical products .
Safety and Hazards
Propiedades
IUPAC Name |
2-phenyl-1-piperidin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHERHUVPIZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(piperidin-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



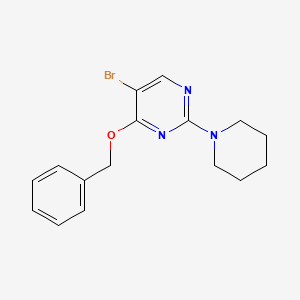


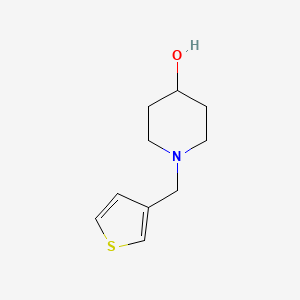






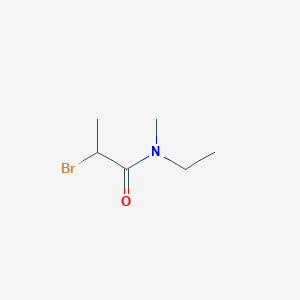

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)
